molecular formula C10H10Br2N2O2 B043652 Dibromobimane CAS No. 68654-25-1

Dibromobimane

Cat. No.: B043652
CAS No.: 68654-25-1
M. Wt: 350.01 g/mol
InChI Key: OSIYFMVMZXJKSP-UHFFFAOYSA-N
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Description

Dibromobimane is a fluorescent compound widely used in biochemical research. It is known for its ability to react with thiol groups, forming highly fluorescent products. This property makes it a valuable tool for detecting and quantifying thiols in various biological samples.

Mechanism of Action

Target of Action

Dibromobimane primarily targets thiol groups in biological systems . These thiol groups are often found in cysteine residues of proteins, making them a significant target for this compound .

Mode of Action

This compound operates through a process known as alkylation . In this process, this compound reacts with the thiol groups, displacing the bromine atoms and adding a fluorescent tag to the thiol . This reaction results in the formation of a highly fluorescent bimane thioether (BTE), which can be readily quantified .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the alkylation of thiol groups . This process can influence various biochemical pathways depending on the specific proteins that contain the targeted thiol groups. For instance, it can affect pathways involving proteins that contain cysteine and homocysteine .

Pharmacokinetics

Its ability to react quickly with thiol groups suggests that it may be rapidly distributed and metabolized in biological systems .

Result of Action

The primary result of this compound’s action is the formation of a fluorescent product . This occurs when this compound reacts with thiol groups, leading to the creation of a fluorescent bimane thioether (BTE) . This fluorescence allows for the easy detection and quantification of the compound’s action .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other thiol-containing compounds in the environment can impact the effectiveness of this compound . Additionally, this compound is a light-sensitive compound and should be kept refrigerated and protected from light .

Biochemical Analysis

Biochemical Properties

Dibromobimane is a thiol-selective fluorescent imaging agent . It interacts with enzymes, proteins, and other biomolecules that contain thiol groups, such as cysteine and homocysteine . The nature of these interactions involves the alkylation of adjacent thiol pairs, located at less than 6 Å .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with thiol-containing biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to stimulate the ATPase activity of Cys-less P-glycoprotein .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with thiol groups in biomolecules. It forms highly fluorescent bimane thioether (BTE) through alkylation reactions with proteins . This reaction is significantly faster than similar reactions with other compounds, leading to a highly sensitive method for detecting thiol groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the fluorescence intensity of this compound reaction products decreases over time, with a decrease in the fluorescence intensity of 50% only reached after 1 hour .

Metabolic Pathways

This compound is involved in metabolic pathways related to thiol groups. It interacts with enzymes or cofactors that contain thiol groups, and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromobimane is synthesized from 3,4-dimethyl-2-pyrazolin-5-one, a condensation product of ethyl 2-methylacetoacetate with hydrazine. The synthesis involves chlorination followed by treatment with aqueous potassium carbonate under heterogeneous conditions to produce the required syn-bimane. This intermediate is then selectively brominated using one equivalent of bromine to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Dibromobimane primarily undergoes substitution reactions with thiol groups. The reaction involves the nucleophilic attack of the thiol on the electrophilic bromomethyl groups of this compound, resulting in the formation of fluorescent bimane thioether products .

Common Reagents and Conditions:

    Reagents: Thiol-containing compounds such as cysteine, glutathione, and other biological thiols.

    Conditions: The reactions are typically carried out in aqueous or buffered solutions at physiological pH. The reaction is rapid and can be monitored using fluorescence spectroscopy.

Major Products: The major products of the reaction between this compound and thiols are fluorescent bimane thioethers. These products are highly fluorescent and can be easily quantified using high-performance liquid chromatography or fluorescence spectroscopy .

Scientific Research Applications

Dibromobimane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Monobromobimane: Similar to dibromobimane but contains only one bromomethyl group. It is also used for thiol detection but is less reactive compared to this compound.

    Iodoacetamide: Another thiol-reactive compound used for labeling thiols. It is less fluorescent but more specific for thiol groups.

Uniqueness of this compound: this compound is unique due to its high reactivity with thiols and the formation of highly fluorescent products. This makes it a superior choice for applications requiring sensitive and accurate detection of thiols .

Properties

IUPAC Name

1,7-bis(bromomethyl)-2,6-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIYFMVMZXJKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218736
Record name Dibromobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68654-25-1
Record name Dibromobimane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68654-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibromobimane
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Record name Dibromobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromobimane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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